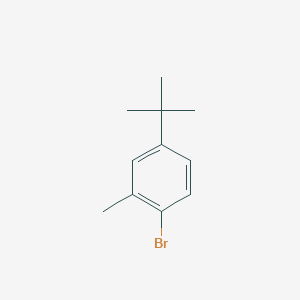

1-Bromo-4-(tert-butyl)-2-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H15Br |

|---|---|

Molecular Weight |

227.14 g/mol |

IUPAC Name |

1-bromo-4-tert-butyl-2-methylbenzene |

InChI |

InChI=1S/C11H15Br/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7H,1-4H3 |

InChI Key |

OUAZXYDMCXFJKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)Br |

Origin of Product |

United States |

Foundational & Exploratory

1-Bromo-4-(tert-butyl)-2-methylbenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-4-(tert-butyl)-2-methylbenzene

Introduction

This compound is a substituted aromatic halide of significant interest in synthetic organic chemistry. As a versatile building block, its unique substitution pattern—featuring a bulky tert-butyl group para to the bromine and a methyl group ortho to it—imparts specific steric and electronic properties that are highly valuable in the targeted synthesis of complex molecules, including pharmaceuticals and advanced materials. The strategic placement of these groups dictates the regioselectivity of subsequent reactions, offering chemists precise control over molecular architecture.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, spectroscopic signature, plausible synthetic routes, and characteristic reactivity. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as an authoritative resource for leveraging this compound in advanced chemical applications.

Physicochemical and Computed Properties

The fundamental properties of this compound define its behavior in a laboratory setting. While extensive experimental data for this specific isomer is not broadly published, its properties can be reliably predicted using computational models, which are essential for experimental design.

| Identifier | Value | Source |

| IUPAC Name | 1-bromo-4-tert-butyl-2-methylbenzene | [1] |

| Synonyms | 1-Bromo-2-methyl-4-(t-butyl)benzene | [1] |

| CAS Number | 854637-01-7 | [1] |

| Molecular Formula | C₁₁H₁₅Br | [1] |

| Molecular Weight | 227.14 g/mol | [1] |

| Monoisotopic Mass | 226.03571 Da | [1] |

| XLogP3 | 4.6 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

Note: The properties listed above are primarily computed values sourced from PubChem, providing a foundational dataset for this compound.[1]

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is critical for structure verification. Based on the known principles of NMR, MS, and IR spectroscopy, the following spectral characteristics are predicted for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative due to the molecule's asymmetry.

-

Aromatic Protons (δ 7.0-7.5 ppm): Three distinct signals are anticipated in the aromatic region. The proton ortho to the bromine atom (at C6) would likely appear as a doublet. The proton between the two alkyl groups (at C3) would appear as a doublet of doublets, and the proton ortho to the tert-butyl group (at C5) would appear as a singlet or a very narrowly split doublet.

-

Methyl Protons (δ ~2.4 ppm): The methyl group at C2, being attached to the aromatic ring, is expected to produce a sharp singlet.

-

tert-Butyl Protons (δ ~1.3 ppm): The nine equivalent protons of the tert-butyl group will yield a strong singlet, a characteristic feature in the spectrum.

¹³C NMR Spectroscopy

The molecule's asymmetry should result in 11 distinct signals in the broadband-decoupled ¹³C NMR spectrum, corresponding to each unique carbon atom. The carbon atom attached to the bromine (C1) would be significantly influenced by the halogen's electronegativity and heavy atom effect.

Mass Spectrometry

Mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity at m/z 226 and 228. A prominent fragment would be the loss of the tert-butyl group, leading to a significant peak at m/z 170/172.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

-

C-Br stretching: A signal in the fingerprint region, typically between 500-600 cm⁻¹.

Synthesis and Manufacturing

A logical and efficient synthesis of this compound is crucial for its availability. A plausible approach involves the electrophilic bromination of 1-(tert-butyl)-3-methylbenzene.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The directing effects of the substituents on the starting material, 1-(tert-butyl)-3-methylbenzene, are key to this strategy. Both the methyl and tert-butyl groups are ortho-, para-directing activators. The bromine will preferentially add to the positions most activated and sterically accessible. The position between the two groups is sterically hindered. The positions ortho to the methyl group and ortho to the tert-butyl group are the most likely candidates. The C4 position (para to the methyl group) is sterically accessible and electronically activated, making it a prime site for bromination.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct).

-

Charging the Reactor: The flask is charged with 1-(tert-butyl)-3-methylbenzene and a non-polar solvent like carbon tetrachloride (CCl₄). A catalytic amount of iron filings or ferric bromide (FeBr₃) is added.

-

Bromination: A solution of bromine (Br₂) in CCl₄ is added dropwise from the dropping funnel at room temperature with vigorous stirring. The reaction is exothermic and may require cooling in an ice bath to maintain control.

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis until the starting material is consumed.

-

Quenching and Workup: The reaction mixture is cooled and slowly poured into a solution of sodium bisulfite to quench excess bromine. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the carbon-bromine bond, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds.

Metal-Halogen Exchange

This compound readily undergoes metal-halogen exchange to form highly reactive organometallic reagents.

-

Grignard Reagent Formation: Reaction with magnesium turnings in an ether solvent (like THF or diethyl ether) yields the corresponding Grignard reagent. This nucleophilic species is a cornerstone for forming C-C bonds with carbonyls, epoxides, and other electrophiles.

-

Organolithium Reagent Formation: Reaction with strong organolithium bases like n-butyllithium or tert-butyllithium at low temperatures results in a lithium-bromide exchange, producing the aryl lithium species.[2][3][4] This is often faster and occurs under milder conditions than Grignard formation.

Palladium-Catalyzed Cross-Coupling Reactions

This aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science. The steric hindrance provided by the ortho-methyl group can be a critical factor, often requiring specialized bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate efficient oxidative addition and reductive elimination steps.

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

-

Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl structure.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

-

Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.

Elimination-Addition (Benzyne) Mechanism

When treated with an exceptionally strong base, such as sodium amide (NaNH₂) in liquid ammonia, aryl halides that have a proton ortho to the halogen can undergo an elimination-addition reaction.[5]

-

Deprotonation: The strong base abstracts a proton from the C3 position, which is adjacent to the bromine atom.

-

Elimination: The resulting carbanion rapidly eliminates the bromide ion, forming a highly reactive benzyne intermediate (4-tert-butyl-2-methylbenzyne).

-

Nucleophilic Addition: The nucleophile (e.g., NH₂⁻) then attacks one of the two carbons of the triple bond. The regioselectivity of this attack is directed by the electronic effects of the alkyl substituents, leading to a mixture of isomeric amine products.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety protocols are mandatory. The following guidelines are based on safety data for structurally similar chemicals.[6][7][8]

| Hazard Category | Description | Precautionary Statement |

| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing.[6] Wash thoroughly after handling.[8] |

| Eye Irritation | Causes serious eye irritation. | Wear eye and face protection.[6] If in eyes, rinse cautiously with water for several minutes.[8] |

| Respiratory Irritation | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area.[6] Avoid breathing vapors.[7] |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment.[6] |

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Lab Coat: A standard laboratory coat should be worn.

Handling and Storage

-

Handle exclusively within a certified chemical fume hood to avoid inhalation of vapors.[9]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][10]

-

Keep the container tightly closed when not in use.[9]

Spill and Disposal Procedures

-

In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[6]

-

Dispose of contents and container in accordance with local, state, and federal regulations at an authorized hazardous waste collection point.[6]

Conclusion

This compound is a synthetically valuable aryl bromide whose utility is defined by its unique substitution pattern. The interplay between the bromo functional group and the sterically demanding ortho-methyl and para-tert-butyl groups provides chemists with a powerful tool for constructing complex molecular frameworks with high regiochemical control. Its proficiency in undergoing metal-halogen exchange and participating in a wide array of cross-coupling reactions makes it an indispensable building block for the synthesis of novel compounds in the pharmaceutical and materials science industries. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in research and development.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58745545, 1-Bromo-2-methyl-4-(t-butyl)benzene.

- Chemsrc. (2024). 1-Bromo-4-tert-butylbenzene | CAS#:3972-65-4.

- Thermo Fisher Scientific. (2014). Safety Data Sheet for 1-Bromo-4-nitrobenzene. Retrieved from a different but structurally relevant compound's SDS.

- Fisher Scientific. (2025). Safety Data Sheet for 1-Bromo-4-tert-butylbenzene.

- Reddit. (2022). [College Organic Chemistry] 1-Bromo-4-tert-butylbenzene reaction with NaNH2.

Sources

- 1. 1-Bromo-2-methyl-4-(t-butyl)benzene | C11H15Br | CID 58745545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-tert-butylbenzene | CAS#:3972-65-4 | Chemsrc [chemsrc.com]

- 3. 1-Bromo-4-tert-butylbenzene | 3972-65-4 [chemicalbook.com]

- 4. 1-Bromo-4-tert-butylbenzene 97 3972-65-4 [sigmaaldrich.com]

- 5. reddit.com [reddit.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.ca [fishersci.ca]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-Bromo-4-(tert-butyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Polysubstituted Aromatic Building Block

1-Bromo-4-(tert-butyl)-2-methylbenzene, identified by its CAS number 854637-01-7, is a polysubstituted aromatic compound of significant interest in the realms of organic synthesis and medicinal chemistry.[1] Its unique substitution pattern—featuring a bromine atom, a sterically demanding tert-butyl group, and a methyl group on a benzene ring—renders it a valuable intermediate for the construction of complex molecular architectures. The bromine atom serves as a versatile functional handle for a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. The tert-butyl and methyl groups, on the other hand, impart specific steric and electronic properties to the molecule, influencing its reactivity and the physical characteristics of its derivatives. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, characterization, and synthetic potential, to empower researchers in leveraging this compound for their scientific endeavors.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. Below is a summary of the key computed properties for this compound.

| Property | Value | Source |

| CAS Number | 854637-01-7 | [1] |

| Molecular Formula | C₁₁H₁₅Br | [1] |

| Molecular Weight | 227.14 g/mol | [1] |

| IUPAC Name | 1-bromo-4-tert-butyl-2-methylbenzene | [1] |

| Monoisotopic Mass | 226.03571 Da | [1] |

| XLogP3 | 4.6 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

Synthesis Strategies: A Retrosynthetic Analysis

The synthesis of this compound is not extensively documented in peer-reviewed literature. However, based on fundamental principles of organic chemistry, two primary retrosynthetic pathways can be envisioned. These routes hinge on the strategic introduction of the three substituents onto the benzene ring, taking into account their directing effects in electrophilic aromatic substitution reactions.

Pathway 1: Electrophilic Bromination of 1-(tert-butyl)-3-methylbenzene

This approach involves the late-stage introduction of the bromine atom. The starting material, 1-(tert-butyl)-3-methylbenzene, possesses two ortho,para-directing groups. The steric bulk of the tert-butyl group is expected to hinder substitution at the positions ortho to it, thereby favoring bromination at the position ortho to the methyl group and para to the tert-butyl group.

Diagram 1: Synthesis via Electrophilic Bromination.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve 1-(tert-butyl)-3-methylbenzene (1.0 eq) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃, ~0.1 eq).

-

Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent via the dropping funnel. The reaction is exothermic and should be controlled to maintain a low temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the disappearance of the starting material is confirmed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Quench the reaction by carefully adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent such as hexane.

Pathway 2: Friedel-Crafts Alkylation of 3-Bromotoluene

An alternative strategy involves the introduction of the bulky tert-butyl group as the final step. The starting material, 3-bromotoluene, has a weakly deactivating but ortho,para-directing bromine atom and a weakly activating, ortho,para-directing methyl group. The Friedel-Crafts alkylation is expected to be directed to the position para to the bromine and ortho to the methyl group, driven by both electronic and steric factors.

Sources

synthesis of 1-Bromo-4-(tert-butyl)-2-methylbenzene

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(tert-butyl)-2-methylbenzene

Introduction

This compound is a substituted aromatic halide of significant interest in organic synthesis. Its utility lies in its structure, which features a bromine atom positioned ortho to a methyl group and para to a sterically demanding tert-butyl group. This arrangement makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The bromine atom serves as a versatile functional handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitutions, and the formation of organometallic reagents.

This guide provides a detailed examination of the regioselective from its logical precursor, 4-tert-butyltoluene. We will explore the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the critical factors that ensure a high-yield, high-purity outcome.

Synthetic Strategy and Mechanistic Insights

The synthesis of the target molecule is achieved through the electrophilic aromatic substitution (EAS) of 4-tert-butyltoluene. This classic reaction involves the replacement of a hydrogen atom on the aromatic ring with a bromine atom.[1] The success of this synthesis hinges on controlling the regioselectivity of the bromination.

The Principle of Regioselectivity

The starting material, 4-tert-butyltoluene, possesses two alkyl substituents on the benzene ring: a methyl group (-CH₃) and a tert-butyl group (-C(CH₃)₃). Both are activating groups and are classified as ortho, para-directors due to their ability to donate electron density to the ring through inductive effects and hyperconjugation, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.[2]

However, the positions para to each group are mutually blocked. This directs the incoming electrophile (Br⁺) to the positions ortho to either the methyl group (positions 2 and 6) or the tert-butyl group (positions 3 and 5). The decisive factor in determining the major product is steric hindrance.[3]

-

The tert-Butyl Group : This group is exceptionally bulky. It creates significant steric hindrance, making the adjacent ortho positions (3 and 5) highly inaccessible to the incoming electrophile.

-

The Methyl Group : In contrast, the methyl group is relatively small. It presents a much lower steric barrier, making its ortho positions (2 and 6) the preferred sites for electrophilic attack.

Consequently, the bromination of 4-tert-butyltoluene overwhelmingly yields this compound, where the bromine atom is added to the position ortho to the methyl group and meta to the tert-butyl group.

Reaction Mechanism

The bromination is catalyzed by a Lewis acid, typically iron(III) bromide (FeBr₃), which is often generated in situ from the reaction of iron filings with bromine.[4][5] The mechanism proceeds in three key steps:

-

Generation of the Electrophile : The Lewis acid catalyst reacts with molecular bromine (Br₂) to polarize the Br-Br bond, creating a highly reactive bromonium ion (Br⁺) electrophile complexed with the catalyst.[6][7]

-

Nucleophilic Attack and Formation of the Arenium Ion : The electron-rich π-system of the 4-tert-butyltoluene ring attacks the electrophilic bromine. This is the slow, rate-determining step of the reaction.[8][9] The attack forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. The positive charge is delocalized across the ring, with significant stabilization provided by the electron-donating alkyl groups.

-

Deprotonation and Aromaticity Restoration : A weak base, typically the FeBr₄⁻ complex, removes a proton (H⁺) from the carbon atom bearing the newly attached bromine. This is a fast step that restores the stable aromatic system and regenerates the Lewis acid catalyst.[8][9]

Step-by-Step Procedure

-

Reaction Setup : In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-tert-butyltoluene (22.2 g, 0.15 mol), dichloromethane (100 mL), and iron filings (0.5 g).

-

Cooling : Place the flask in an ice-water bath and stir the mixture until the temperature reaches 0-5 °C.

-

Bromine Addition : Dissolve bromine (24.0 g, 0.15 mol) in 50 mL of dichloromethane and transfer this solution to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over a period of 60-90 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to minimize side reactions. The evolution of hydrogen bromide (HBr) gas will be observed; ensure the gas trap is functioning correctly.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching : Once the reaction is complete, cool the flask back down in an ice bath. Carefully and slowly add 50 mL of a 10% aqueous sodium bisulfite solution to quench any unreacted bromine. The red-brown color of bromine should disappear.

-

Aqueous Workup : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 2 M sodium hydroxide solution (to remove HBr and Fe³⁺ salts), 50 mL of water, and finally 50 mL of brine.

-

Drying and Concentration : Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow or brown oil.

-

Purification : The crude product can be purified by vacuum distillation. Alternatively, if the product solidifies upon standing, it can be recrystallized from a suitable solvent like ethanol. The expected yield is typically in the range of 80-90%.

Data and Characterization

| Property | Value |

| IUPAC Name | This compound [10] |

| Molecular Formula | C₁₁H₁₅Br [10] |

| Molar Mass | 227.14 g/mol [10] |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Theoretical Yield | ~34.1 g (for 0.15 mol scale) |

| Expected ¹H NMR | δ (ppm): ~7.3 (d, 1H), ~7.2 (dd, 1H), ~7.0 (d, 1H), ~2.4 (s, 3H), ~1.3 (s, 9H) |

| Expected ¹³C NMR | δ (ppm): ~150, ~138, ~131, ~128, ~126, ~123, ~34, ~31, ~23 |

Safety Considerations

-

Bromine (Br₂) : Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin and is extremely dangerous if inhaled. All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat.

-

Dichloromethane (DCM) : A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Hydrogen Bromide (HBr) : A corrosive gas that is evolved during the reaction. The reaction must be equipped with a gas trap containing a basic solution to neutralize the HBr.

-

General : The reaction is exothermic, especially during the addition of bromine. Proper temperature control is essential to ensure safety and selectivity.

Conclusion

The via electrophilic aromatic substitution of 4-tert-butyltoluene is a robust and highly regioselective transformation. The outcome is reliably dictated by the steric and electronic effects of the alkyl substituents on the aromatic ring, with the bulky tert-butyl group effectively directing bromination to the less hindered position ortho to the methyl group. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently produce this valuable synthetic intermediate in high yield and purity.

References

[11]BenchChem. An In-depth Technical Guide to the Synthesis of 4-tert-Butyltoluene. [8]Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [9]Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [12]De Vleeschouwer, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, RSC Publishing. [13]Google Patents. (1980). DE3021728A1 - Bromination of 4-tert. butyl toluene - giving mainly corresp. benzal bromide... [14]Google Patents. (1994). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde. [1]Organic Chemistry Class Notes. Electrophilic Aromatic Substitution Reactions: Bromination. [6]NC State University Libraries. (OpenStax adaptation). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [4]Chemistry Stack Exchange. (2016). Iron Filing Catalyzed Toluene Reaction with Bromine Solution. [15]ResearchGate. (2015). Partial Oxidation of 4-tert-Butyltoluene Catalyzed by Homogeneous Cobalt and Cerium Acetate Catalysts in the Br−/H2O2/Acetic Acid System: Insights into Selectivity and Mechanism. ECHEMI. Iron Filing Catalyzed Toluene Reaction with Bromine Solution. [7]Allen. C_(6)H_(5)CH_(3) overset(Br_(2)//FeBr_(3))(to) the reaction is called. [3]Environmental Science: Processes & Impacts. (2020). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [16]Common Organic Chemistry. Bromination - Common Conditions. [17]Organic Chemistry Portal. (2005). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. [2]Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? [18]Wikipedia. N-Bromosuccinimide. [19]ChemicalBook. 2-bromo-5-(tert-butyl)-1,3-dimethylbenzene synthesis. [20]ResearchGate. (1969). The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes. [10]PubChem. 1-Bromo-2-methyl-4-(t-butyl)benzene. [21]Pearson+. Write a mechanism for the reaction of toluene with bromine in the presence of FeBr3 as a catalyst. [22]Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.

Sources

- 1. fiveable.me [fiveable.me]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. `C_(6)H_(5)CH_(3) overset(Br_(2)//FeBr_(3))(to)` the reaction is called [allen.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. 1-Bromo-2-methyl-4-(t-butyl)benzene | C11H15Br | CID 58745545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. DE3021728A1 - Bromination of 4-tert. butyl toluene - giving mainly corresp. benzal bromide deriv., useful for making 4-tert. butyl benzaldehyde - Google Patents [patents.google.com]

- 14. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Bromination - Common Conditions [commonorganicchemistry.com]

- 17. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]

- 18. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 19. 2-bromo-5-(tert-butyl)-1,3-dimethylbenzene synthesis - chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 1-Bromo-4-(tert-butyl)-2-methylbenzene: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-Bromo-4-(tert-butyl)-2-methylbenzene, a substituted aromatic halide of significant interest to the research and pharmaceutical sectors. We will move beyond a simple recitation of its molecular weight to explore its core physicochemical properties, logical synthetic pathways, and its strategic application as a building block in modern drug discovery, particularly focusing on the causality behind its utility and potential metabolic liabilities.

Section 1: Core Molecular Profile

This compound is a precisely substituted benzene ring, offering chemical handles that are strategically positioned for complex molecular engineering. The bromine atom provides a reactive site for cross-coupling reactions, while the alkyl substituents (methyl and tert-butyl) influence the molecule's steric and electronic properties, as well as its solubility and metabolic profile.

Key Identifiers and Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The molecular weight, derived from its chemical formula, dictates molar calculations for stoichiometry in reactions, while properties like density and boiling point are critical for practical handling, purification, and reaction setup.

| Property | Value | Source |

| Molecular Weight | 227.14 g/mol | [1][2][3] |

| Molecular Formula | C₁₁H₁₅Br | [1][2][3] |

| Monoisotopic Mass | 226.03571 Da | [1][3] |

| IUPAC Name | 1-bromo-4-tert-butyl-2-methylbenzene | [1] |

| CAS Number | 854637-01-7 (Depositor-Supplied) | [1] |

| SMILES | CC1=C(C=CC(=C1)C(C)(C)C)Br | [1] |

| InChI Key | OUAZXYDMCXFJKW-UHFFFAOYSA-N | [1] |

Section 2: Synthesis and Reactivity

The utility of a chemical building block is defined by both its accessibility through synthesis and the predictability of its subsequent reactions.

Plausible Synthetic Route

A logical and efficient synthesis of this compound would involve the electrophilic aromatic substitution (bromination) of the corresponding precursor, 1-(tert-butyl)-3-methylbenzene. The choice of this precursor is deliberate. In electrophilic substitution, the alkyl groups (tert-butyl and methyl) are ortho-, para-directing activators. The steric bulk of the tert-butyl group significantly hinders substitution at the C2 and C6 positions. The methyl group directs to its ortho (C2) and para (C4) positions. The combined directing effects favor bromination at the C4 position (para to methyl) and the C6 position (ortho to methyl). However, the position ortho to the bulky tert-butyl group (C6) is sterically shielded, making the C4 position (which is ortho to the methyl group and meta to the tert-butyl) the most likely site for bromination, yielding the target compound.

Caption: Plausible synthesis via electrophilic bromination.

Core Reactivity: The Carbon-Bromine Bond

The C-Br bond is the molecule's primary reactive center, making it a valuable precursor in synthetic chemistry. Its true power is unlocked in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern pharmaceutical synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision. Reactions such as Suzuki, Heck, and Buchwald-Hartwig amination allow for the bromine to be replaced with a wide array of functional groups, enabling the construction of complex molecular architectures.

Section 3: Analytical Characterization

Confirming the identity and purity of a compound is a non-negotiable step in any research workflow. A combination of chromatographic and spectroscopic methods provides a self-validating system of analysis.

Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Column Selection: Utilize a non-polar capillary column (e.g., DB-5ms) suitable for separating aromatic compounds.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at a high temperature (e.g., 250°C) to ensure rapid volatilization.

-

Temperature Program: Begin with an initial oven temperature of 100°C, hold for 2 minutes, then ramp the temperature at a rate of 15°C/min up to 280°C and hold for 5 minutes. This gradient ensures separation from any residual starting materials or byproducts.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Use electron ionization (EI) at 70 eV. Scan a mass range from 50 to 350 m/z.

-

Data Analysis:

-

The resulting chromatogram should show a single major peak, indicating high purity. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

-

The mass spectrum of the major peak should display a molecular ion (M⁺) peak at m/z 226/228, corresponding to the monoisotopic mass. The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) provides definitive confirmation of the presence of a single bromine atom.

-

Expected Spectroscopic Signatures

-

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to be highly informative. One would expect to see a singlet for the three methyl protons, a singlet for the nine tert-butyl protons, and distinct signals in the aromatic region for the three non-equivalent aromatic protons. The specific splitting patterns and chemical shifts confirm the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for each of the 11 carbon atoms, including the four quaternary carbons (two aromatic, two aliphatic).

Section 4: Relevance and Application in Drug Discovery

Substituted aromatic rings are privileged scaffolds in medicinal chemistry. This particular molecule serves as an excellent case study for the strategic considerations involved in drug design.

The Role of the tert-Butyl Group: A Double-Edged Sword

The tert-butyl group is often incorporated into drug candidates to provide a bulky, lipophilic moiety that can effectively fill hydrophobic pockets within a target protein's active site, often leading to enhanced binding affinity and potency.

However, from a drug metabolism and pharmacokinetics (DMPK) perspective, the tert-butyl group is a known metabolic liability.[4] The sp³ hybridized C-H bonds are susceptible to oxidation by Cytochrome P450 (CYP) enzymes in the liver, primarily leading to hydroxylation.[4] This metabolic pathway can lead to rapid clearance of the drug from the body, resulting in a short half-life and poor oral bioavailability.[4] Understanding this potential instability early in the discovery process is critical for designing more robust drug candidates.

Caption: Metabolic oxidation of a tert-butyl group.

Application as a Synthetic Intermediate: Suzuki Coupling

The true value of this compound for a drug development professional lies in its utility as a building block. A prime example is its use in the Palladium-catalyzed Suzuki coupling reaction to form a new C-C bond, a cornerstone of modern medicinal chemistry.

Caption: Workflow for a Suzuki cross-coupling reaction.

Experimental Protocol: Representative Suzuki Coupling Reaction

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a degassed solvent mixture like toluene.

-

Addition of Base: Add a degassed aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3.0 eq). The base is crucial for the transmetalation step of the catalytic cycle.

-

Heating: Heat the biphasic mixture to a temperature of 80-100°C with vigorous stirring to ensure adequate mixing between the organic and aqueous phases.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the desired biaryl product.

-

Validation: Confirm the structure and purity of the final product using the analytical methods described in Section 3.

Section 5: Conclusion

This compound, with a molecular weight of 227.14 g/mol , is far more than a simple chemical entity. It is a strategically designed building block whose value is understood through the lens of its synthesis, reactivity, and ultimate application. For researchers and drug development professionals, it represents a versatile starting point for constructing complex molecules. A thorough understanding of its properties, including the metabolic implications of its tert-butyl group and the synthetic utility of its C-Br bond, is essential for leveraging its full potential in the creation of novel therapeutics.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58745545, 1-Bromo-2-methyl-4-(t-butyl)benzene.

- Chemsrc (2025). 1-Bromo-4-tert-butylbenzene | CAS#:3972-65-4.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12327860, 1-Bromo-4-butyl-2-methylbenzene.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 320077, 2-Bromo-4-tert-butyl-1-methylbenzene.

- Reddit (2024). [College Organic Chemistry] 1-Bromo-4-tert-butylbenzene reaction with NaNH2.

- Scott, J. D., & Sanford, M. S. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(11), 1039–1040.

- Doubtnut (2021). Write the structure of the compound 1-Bromo-4-sec-butyl-2-methylbenzene. YouTube.

- Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641.

- Nimbus Therapeutics (Date not available). Science.

- Bunnage, M. E. (2017). Drug discovery and development: Role of basic biological research. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 3(4), 601-607.

Sources

- 1. 1-Bromo-2-methyl-4-(t-butyl)benzene | C11H15Br | CID 58745545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-butyl-2-methylbenzene | C11H15Br | CID 12327860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Bromo-5-(tert-butyl)-1-methylbenzene: Synthesis, Characterization, and Synthetic Utility

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-5-(tert-butyl)-1-methylbenzene, a key aromatic building block in synthetic organic chemistry. We will clarify its correct IUPAC nomenclature, detail its synthesis via electrophilic aromatic substitution, provide an overview of its spectroscopic characteristics, and explore its significant reactivity in cornerstone reactions such as Suzuki-Miyaura cross-coupling and Grignard reagent formation. This document is intended for researchers, chemists, and professionals in drug development who utilize halogenated aromatic intermediates for the synthesis of complex molecular architectures.

IUPAC Nomenclature and Structural Analysis

The compound commonly referred to as 1-Bromo-4-(tert-butyl)-2-methylbenzene is more accurately named according to IUPAC nomenclature rules to ensure clarity and precision in scientific communication.

Correct IUPAC Name: 2-Bromo-4-tert-butyl-1-methylbenzene [1] or 1-Bromo-4-tert-butyl-2-methylbenzene .[2] Both names are found in chemical databases, but the former follows the lowest locant rule for substituents when the parent toluene is considered. For clarity, this guide will use the common name 2-Bromo-5-tert-butyltoluene , acknowledging toluene as the parent structure.

Nomenclature Rationale:

-

Parent Hydride: The benzene ring with a methyl group is named "toluene."

-

Principal Functional Group: The methyl group of toluene is assigned position C1.

-

Numbering: The ring is numbered to give the substituents (bromo and tert-butyl) the lowest possible locants. Numbering begins at the methyl-substituted carbon (C1) and proceeds towards the bromine atom, placing it at C2 and the tert-butyl group at C5. Alphabetical priority (Bromo vs. tert-butyl) is considered when numbering would otherwise be ambiguous.

Key Identifiers

| Identifier | Value |

| CAS Number | 5345-36-8 (alternate CAS may exist) |

| Molecular Formula | C₁₁H₁₅Br |

| Molecular Weight | 227.14 g/mol [2] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C)(C)C)Br[1] |

Physicochemical Properties and Spectroscopic Profile

Understanding the physical properties and spectroscopic signature is critical for compound identification, purity assessment, and predicting behavior in reactions.

Predicted Spectroscopic Data

While a dedicated experimental spectrum is the gold standard, the expected spectroscopic data can be reliably predicted based on the structure.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as multiplets or distinct doublets and doublet of doublets in the aromatic region (~7.0-7.5 ppm). Their specific splitting patterns are dictated by ortho- and meta-coupling.

-

Methyl Protons (3H): A singlet will appear in the aliphatic region (~2.4 ppm) corresponding to the methyl group attached to the aromatic ring.[3]

-

tert-Butyl Protons (9H): A sharp singlet will be observed further upfield (~1.3 ppm) due to the nine equivalent protons of the sterically bulky tert-butyl group.[4]

-

-

¹³C NMR Spectroscopy:

-

The spectrum will show distinct signals for each unique carbon environment: six aromatic carbons (with varying chemical shifts based on substitution), the methyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine. Two peaks of nearly equal intensity will be observed at m/z 226 and 228, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4]

-

A significant fragment ion at m/z 57, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺), is expected to be the base peak.[4]

-

Synthesis Methodology: Electrophilic Aromatic Bromination

The most direct and common synthesis of 2-Bromo-5-tert-butyltoluene is the electrophilic aromatic substitution of 4-tert-butyltoluene.

Mechanistic Rationale

The directing effects of the substituents on the starting material, 4-tert-butyltoluene, govern the regioselectivity of the bromination. Both the methyl group (-CH₃) and the tert-butyl group (-C(CH₃)₃) are ortho-, para-directing activators. The para-position relative to the methyl group is blocked by the tert-butyl group. Therefore, electrophilic attack by bromine is directed to the positions ortho to the methyl group (C2 and C6). Due to the significant steric hindrance imposed by the bulky tert-butyl group, bromination preferentially occurs at the less hindered C2 position.

Experimental Protocol: Bromination of 4-tert-butyltoluene

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

4-tert-butyltoluene

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a Lewis acid catalyst

-

Anhydrous solvent (e.g., Chloroform, Dichloromethane, or Carbon tetrachloride)

-

Aqueous sodium hydroxide (NaOH) or sodium bisulfite (NaHSO₃) solution for quenching

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-tert-butyltoluene and a catalytic amount of iron powder in the chosen anhydrous solvent.[5]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the reaction rate and minimize side-product formation.[5]

-

Bromine Addition: Slowly add a solution of bromine dissolved in the same solvent dropwise to the reaction mixture via the addition funnel. Maintain the temperature at 0 °C during the addition.[5]

-

Reaction: After the addition is complete, allow the reaction to stir for a specified time (e.g., 3 hours) at room temperature, monitoring the progress by TLC or GC.[5]

-

Quenching: Carefully pour the reaction mixture into a cold, dilute aqueous solution of NaOH or NaHSO₃ to neutralize hydrobromic acid and quench any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂). Combine the organic layers.[5]

-

Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[5]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by flash chromatography.[5]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of 2-Bromo-5-tert-butyltoluene.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-5-tert-butyltoluene stems primarily from the reactivity of the carbon-bromine (C-Br) bond. This site allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl bromides are excellent electrophilic partners in a wide range of palladium-catalyzed cross-coupling reactions.[6][7][8] These reactions are fundamental in modern organic synthesis, particularly for constructing biaryl structures found in many pharmaceuticals and advanced materials.[9]

A. Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond.[9][10][11] It is one of the most versatile and widely used cross-coupling methods due to the stability and low toxicity of the boron reagents.[9][12]

-

Mechanism Overview: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 2-Bromo-5-tert-butyltoluene to form a Pd(II) complex.[10][11]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.[9][11][12]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[11]

-

Grignard Reagent Formation

Aryl bromides readily react with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form organomagnesium halides, known as Grignard reagents.[13]

-

Formation: The reaction involves the insertion of magnesium into the C-Br bond, reversing the polarity of the carbon atom from electrophilic to highly nucleophilic.[13] Activating agents like iodine are often used to initiate the reaction on the magnesium surface.[14][15]

-

Reactivity: The resulting Grignard reagent, 2-(5-tert-butyl-2-methylphenyl)magnesium bromide, is a powerful carbon nucleophile and a strong base. It can react with a vast array of electrophiles, including:

-

Carbonyls (Aldehydes, Ketones, Esters): To form secondary and tertiary alcohols.[15]

-

Carbon Dioxide (CO₂): To form carboxylic acids.

-

Nitriles: To form ketones after hydrolysis.

-

Diagram: Reactivity Pathways

Sources

- 1. 2-Bromo-4-tert-butyl-1-methylbenzene | C11H15Br | CID 320077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2-methyl-4-(t-butyl)benzene | C11H15Br | CID 58745545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromotoluene(95-46-5) 1H NMR [m.chemicalbook.com]

- 4. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2-bromo-5-(tert-butyl)-1,3-dimethylbenzene synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 8. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Grignard reagent - Wikipedia [en.wikipedia.org]

- 15. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-4-(tert-butyl)-2-methylbenzene

This guide provides a comprehensive overview of the known and predicted physical properties of the aromatic compound 1-Bromo-4-(tert-butyl)-2-methylbenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into the molecule's characteristics. Due to the limited availability of experimental data for this specific isomer, this guide also draws logical comparisons with the closely related and well-characterized compound, 1-Bromo-4-tert-butylbenzene, to provide a more complete predictive profile.

Introduction and Molecular Identity

This compound is a substituted aromatic hydrocarbon. Its structure, featuring a bromine atom, a bulky tert-butyl group, and a methyl group on the benzene ring, suggests its potential as a versatile intermediate in organic synthesis. The spatial arrangement of these substituents is critical in defining its physical properties and reactivity. The tert-butyl group, in particular, exerts significant steric hindrance, which can influence intermolecular interactions and, consequently, the material's bulk properties.

The primary identifiers for this compound are:

-

IUPAC Name: 1-bromo-4-tert-butyl-2-methylbenzene[1]

-

Molecular Formula: C₁₁H₁₅Br[1]

-

CAS Number: 854637-01-7[1]

Below is a diagram illustrating the logical relationship between the compound's identity and its core characteristics.

Caption: Logical flow from molecular identity to physical and chemical properties.

Core Physical Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively available in peer-reviewed literature or commercial supplier specifications. Therefore, we present a combination of computed properties from authoritative databases and a comparative analysis with the unmethylated analogue, 1-Bromo-4-tert-butylbenzene (CAS: 3972-65-4), for which experimental data is well-documented.

Table 1: Comparison of Physical Properties

| Property | This compound | 1-Bromo-4-tert-butylbenzene | Justification for Predicted Differences |

| Molecular Weight | 227.14 g/mol (Computed)[1] | 213.11 g/mol (Experimental)[2] | The addition of a methyl group (-CH₂) increases the overall molar mass. |

| Melting Point | Data not available | 13-16 °C[2] | The additional methyl group may disrupt crystal lattice packing, potentially leading to a lower melting point compared to its more symmetrical analogue. However, increased van der Waals forces could counteract this. |

| Boiling Point | Predicted to be higher than 231-232 °C | 231-232 °C (at 760 mmHg)[3]; 80-81 °C (at 2 mmHg)[2][4] | The increased molecular weight and surface area from the methyl group will lead to stronger van der Waals forces, requiring more energy to transition to the gaseous phase. |

| Density | Data not available | 1.229 g/mL at 25 °C[2] | The introduction of a methyl group will increase the molecular volume. The effect on density (mass/volume) is difficult to predict without experimental data but is expected to be in a similar range. |

| Refractive Index | Data not available | n20/D 1.533[2] | The refractive index is related to the polarizability of the molecule. The additional methyl group will slightly increase polarizability, likely resulting in a marginally higher refractive index. |

| Solubility | Predicted to be insoluble in water | Insoluble in water[3] | Like its analogue, the molecule is nonpolar and will be soluble in common organic solvents (e.g., toluene, ethers, chlorinated solvents) but not in water. |

| XLogP3 (Octanol-Water Partition Coefficient) | 4.6 (Computed)[1] | 4.3 (Experimental) | The computed value indicates high lipophilicity, which is consistent with the presence of the tert-butyl and methyl groups and the overall nonpolar nature of the molecule. |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region due to the asymmetric substitution pattern. Key expected signals include:

-

A singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm).

-

A singlet for the three protons of the methyl group (~2.4 ppm).

-

Three distinct signals in the aromatic region (likely between 7.0-7.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and a doublet of doublets) would be crucial for definitive assignment.

-

-

¹³C NMR: The carbon NMR spectrum should display 11 distinct signals, corresponding to each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H and C-C bond vibrations.

-

~2960 cm⁻¹: C-H stretching from the tert-butyl and methyl groups.

-

~1600-1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

~1270 cm⁻¹: C(CH₃)₃ bending vibrations.

-

Below 1000 cm⁻¹: C-Br stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2⁺) separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The predicted monoisotopic mass is 226.03571 Da.[1]

Experimental Determination of Physical Properties: Standard Protocols

The following section outlines standard, self-validating protocols for determining the key physical properties of a liquid aromatic compound like this compound.

Boiling Point Determination (Micro-scale)

This method is chosen for its efficiency with small sample volumes and its inherent self-validation through the observation of a continuous stream of bubbles.

Caption: Workflow for micro-scale boiling point determination.

Methodology:

-

Preparation: A small amount of the sample is placed in a fusion tube.

-

Capillary Tube: A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

Heating: The assembly is attached to a thermometer and heated in an oil bath.

-

Observation: As the liquid heats, trapped air expands and escapes. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip is the boiling point.

-

Validation: The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded. This should be identical to the boiling point observed during heating.

Density Measurement (Pycnometer Method)

The use of a pycnometer provides high accuracy and is self-validating through repeated measurements and comparison to a standard (water).

Methodology:

-

Calibration: The empty pycnometer is weighed. It is then filled with deionized water and weighed again at a known temperature (e.g., 25°C). The volume of the pycnometer is calculated using the known density of water.

-

Measurement: The pycnometer is dried and filled with the sample compound. It is then weighed at the same temperature.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

-

Trustworthiness: The protocol's validity is ensured by performing multiple measurements to check for consistency and by ensuring the temperature is precisely controlled.

Refractive Index Measurement (Abbe Refractometer)

This is a standard technique that provides a fundamental physical constant for a liquid.

Methodology:

-

Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the sample are placed on the prism of the Abbe refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The control knobs are used to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20°C (n20/D).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from its structural analogues, such as 1-Bromo-4-tert-butylbenzene and other brominated aromatic compounds.[5][6]

-

General Hazards: Expected to cause skin and eye irritation.[6] May be harmful if inhaled or swallowed.

-

Handling Precautions:

-

Storage: Store in a cool, dry, well-ventilated place away from oxidizing agents. Keep the container tightly sealed.[5]

Conclusion

This compound is a compound with significant potential in synthetic chemistry. While experimental data on its physical properties are limited, a robust profile can be predicted based on computed values and comparison with structurally similar molecules. The addition of the methyl group to the 1-Bromo-4-tert-butylbenzene framework is expected to increase its molecular weight and boiling point, while its solubility and general safety profile are likely to be comparable. The standard protocols outlined in this guide provide a reliable framework for the experimental determination of its physical properties, which would be a valuable contribution to the chemical literature.

References

- PubChem. 1-Bromo-2-methyl-4-(t-butyl)benzene.

- Fisher Scientific.

- Chemsrc. 1-Bromo-4-tert-butylbenzene | CAS#:3972-65-4. [Link]

- NIST. Benzene, 1-bromo-2-methyl-. NIST Chemistry WebBook. [Link]

- PubChem. 1-Bromo-4-butyl-2-methylbenzene.

Sources

- 1. 1-Bromo-2-methyl-4-(t-butyl)benzene | C11H15Br | CID 58745545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-tert-butylbenzene 97 3972-65-4 [sigmaaldrich.com]

- 3. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Page loading... [guidechem.com]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Stability and Storage of 1-Bromo-4-(tert-butyl)-2-methylbenzene

Introduction

1-Bromo-4-(tert-butyl)-2-methylbenzene is a substituted aromatic hydrocarbon with significant applications in organic synthesis, particularly as a precursor in the development of pharmaceuticals and advanced materials. The presence of a bromine atom, a bulky tert-butyl group, and a methyl group on the benzene ring imparts unique reactivity and steric properties to the molecule.[1] Understanding the stability and optimal storage conditions of this compound is paramount for researchers and drug development professionals to ensure its integrity, minimize degradation, and guarantee reproducible experimental outcomes. This guide provides a comprehensive technical overview of the stability profile of this compound, detailing potential degradation pathways and offering field-proven storage and handling protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its proper handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅Br | [2] |

| Molecular Weight | 227.14 g/mol | [2][3] |

| Appearance | Clear liquid | [4] |

| Melting Point/Range | 15 - 16 °C / 59 - 60.8 °F | [4] |

| Boiling Point/Range | 80 - 81 °C / 176 - 177.8 °F | [4] |

| Flash Point | 97 °C / 206.6 °F | [4] |

| Density | 1.220 g/cm³ | [4] |

| Solubility | Insoluble in water. | [5] |

Chemical Stability and Potential Degradation Pathways

While safety data sheets often state that this compound is "stable under normal conditions," this is a generalized statement.[6] As a Senior Application Scientist, it is imperative to consider the potential for degradation under various environmental and experimental conditions. The key reactive center in the molecule is the carbon-bromine bond, which can be susceptible to cleavage.

Hydrolytic Decomposition

Aryl halides, such as this compound, are generally resistant to hydrolysis under neutral conditions. However, in the presence of strong nucleophiles, such as hydroxides, or under elevated temperatures and pressures, hydrolysis can occur, leading to the formation of 4-(tert-butyl)-2-methylphenol. The bulky tert-butyl group may offer some steric hindrance, potentially slowing this reaction compared to less substituted bromobenzenes.

Oxidative Degradation

Exposure to strong oxidizing agents is a significant chemical incompatibility.[6] Oxidizing agents can attack the aromatic ring or the methyl group. While the tert-butyl group is relatively stable to oxidation, the methyl group can be oxidized to a carboxylic acid under harsh conditions. It is crucial to avoid contact with strong oxidizing agents to prevent degradation.

Photodegradation

Aromatic brominated compounds can be susceptible to photodegradation. The energy from ultraviolet (UV) light can be sufficient to induce homolytic cleavage of the C-Br bond, generating an aryl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions, leading to the formation of impurities. Therefore, prolonged exposure to direct sunlight or other sources of UV radiation should be avoided.

Thermal Decomposition

The thermal stability of this compound is expected to be robust under typical laboratory conditions. However, at elevated temperatures, thermal decomposition can occur, likely initiating with the cleavage of the C-Br bond.[7] The resulting radicals can lead to the formation of a complex mixture of degradation products. It is advisable to avoid excessive heat during storage and handling.[4][8]

The following diagram illustrates the primary potential degradation pathways for this compound.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended. These protocols are designed as a self-validating system to minimize the risk of degradation.

Storage Conditions

The primary objective of proper storage is to mitigate the environmental factors that can lead to chemical degradation.

Recommended Storage Parameters:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[4][6] | Minimizes the rate of potential thermal degradation and reduces vaporization. |

| Atmosphere | Keep container tightly closed.[4][6] | Prevents exposure to atmospheric moisture, which could lead to hydrolysis over time, and oxygen, which could cause oxidative degradation. |

| Light Exposure | Store in a light-resistant container, away from direct sunlight. | Protects the compound from photolytic cleavage of the C-Br bond. |

| Inert Gas | For long-term storage, consider storage under an inert atmosphere (e.g., nitrogen or argon). | Provides an extra layer of protection against oxidation and moisture-induced degradation. |

Handling Procedures

Proper handling techniques are critical to prevent contamination and degradation during use.

Step-by-Step Handling Protocol:

-

Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the container.

-

Inert Atmosphere (Optional but Recommended): For sensitive applications, perform all transfers under an inert atmosphere using techniques such as a glove box or Schlenk line.

-

Dispensing: Use clean, dry, and inert dispensing tools (e.g., glass pipettes or stainless steel spatulas). Avoid contact with incompatible materials.

-

Sealing: After dispensing, securely seal the container to prevent exposure to air and moisture.[6] For septum-sealed bottles, ensure the septum is not punctured multiple times in the same spot to maintain a good seal.

-

Cleaning: Clean any spills immediately with an inert absorbent material.[6]

The following workflow diagram illustrates the recommended handling procedure for maintaining the stability of this compound.

Caption: Recommended handling workflow for this compound.

Incompatible Materials

To prevent hazardous reactions and degradation of the compound, it is crucial to avoid contact with the following classes of materials:

-

Strong Oxidizing Agents: Can cause vigorous reactions and degradation.[6]

-

Strong Acids: May catalyze decomposition or other unwanted reactions.[6]

-

Strong Bases: Can promote hydrolysis and elimination reactions.[6]

-

Strong Reducing Agents: May lead to reduction of the aryl bromide.[6]

Conclusion

The stability and integrity of this compound are critical for its successful application in research and development. By understanding its physicochemical properties and potential degradation pathways, and by adhering to the recommended storage and handling protocols, scientists can ensure the quality and reliability of this important chemical intermediate. This guide provides a comprehensive framework for maintaining the stability of this compound, thereby supporting the generation of accurate and reproducible scientific data.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Bromo-4-tert-butylbenzene.

- Deng, S., et al. (2015). Bacterial Degradation of Aromatic Compounds. Environmental Science and Pollution Research, 22(1), 1-19.

- ResearchGate. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.

- Jakab, E., et al. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 70(1), 1-13.

- ResearchGate. (2013). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide.

- MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.

- Chemistry Stack Exchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol.

- Lanxess. (2017). Product Safety Assessment: Alkyl Bromides.

- PubChem. (n.d.). 1-Bromo-2-methyl-4-(t-butyl)benzene.

- ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.

- Reddit. (2024). [College Organic Chemistry] 1-Bromo-4-tert-butylbenzene reaction with NaNH2.

- Office of Scientific and Technical Information. (2021). Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution.

- PubChem. (n.d.). 2-Bromo-4-tert-butyl-1-methylbenzene.

- YouTube. (2025). Write the structure of 1-Bromo-4-sec-butyl-2-methylbenzene.

- ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook.

- Shaalaa.com. (n.d.). Write the structure of the following compound: 1-Bromo-4-sec. butyl-2-methylbenzene.

- Allen. (n.d.). Write the structure of the compound 1-Bromo-4-sec-butyl-2-methylbenzene.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Bromo-2-methyl-4-(t-butyl)benzene | C11H15Br | CID 58745545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-tert-butyl-1-methylbenzene | C11H15Br | CID 320077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fishersci.ca [fishersci.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

1-Bromo-4-(tert-butyl)-2-methylbenzene structural analogues

An In-depth Technical Guide to 1-Bromo-4-(tert-butyl)-2-methylbenzene and Its Structural Analogues for Advanced Research and Drug Development

Introduction

Substituted bromobenzenes are pivotal building blocks in organic synthesis, serving as versatile precursors for a myriad of chemical transformations. Among these, this compound and its analogues represent a class of compounds with significant potential in medicinal chemistry and materials science. The unique substitution pattern, featuring a bulky tert-butyl group, a reactive bromo substituent, and a directing methyl group, imparts specific steric and electronic properties that can be strategically exploited in drug design and the synthesis of novel organic materials.

The tert-butyl group, in particular, is a common motif in medicinal chemistry, often introduced to modulate a compound's pharmacokinetic profile.[1][2] Its lipophilicity can enhance membrane permeability, while its steric bulk can provide a metabolic shield, protecting adjacent functional groups from enzymatic degradation.[3][4] However, the tert-butyl group can also lead to increased metabolic lability through oxidation of its methyl groups.[3] This guide provides a comprehensive overview of this compound, its structural analogues, their synthesis, key reactions, and potential applications, with a focus on providing actionable insights for researchers in drug development.

Physicochemical Properties of the Core Structure

A thorough understanding of the physicochemical properties of the parent compound, this compound, is essential for its effective utilization in synthesis and as a reference for its analogues.

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-tert-butyl-2-methylbenzene | PubChem[5] |

| Molecular Formula | C11H15Br | PubChem[5] |

| Molecular Weight | 227.14 g/mol | PubChem[5] |

| CAS Number | 854637-01-7 | PubChem[5] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | 80-81 °C at 2 mmHg (for 1-Bromo-4-tert-butylbenzene) | Sigma-Aldrich[6] |

| Melting Point | 13-16 °C (for 1-Bromo-4-tert-butylbenzene) | Sigma-Aldrich[6] |

| Density | 1.229 g/mL at 25 °C (for 1-Bromo-4-tert-butylbenzene) | Sigma-Aldrich[6] |

Structural Analogues and Their Significance

The strategic modification of the this compound scaffold allows for the fine-tuning of its properties. Key analogues include isomers with altered substitution patterns and derivatives where the tert-butyl or bromo groups are replaced.

Positional Isomers

The relative positions of the bromo, tert-butyl, and methyl groups on the benzene ring significantly influence the molecule's reactivity and steric hindrance.

-

2-Bromo-4-tert-butyl-1-methylbenzene: In this isomer, the bromine atom is positioned between the methyl and an adjacent proton, which can alter its reactivity in coupling reactions and metallation.[7]

-

1-Bromo-4-sec-butyl-2-methylbenzene: Replacing the tert-butyl group with a sec-butyl group introduces a chiral center, which can be crucial for stereospecific interactions with biological targets.[8][9][10][11]

Isosteres of the Tert-butyl Group

In drug discovery, replacing the tert-butyl group with isosteres can overcome issues like metabolic instability while retaining desired steric and electronic properties.[1][2]

-

Trifluoromethylcyclopropyl analogues: This group can serve as a metabolically stable replacement for the tert-butyl group, as it lacks the readily oxidizable sp3 C-H bonds.[3]

-

Bicyclo[1.1.1]pentanyl analogues: These rigid scaffolds can mimic the steric bulk of a tert-butyl group or a para-substituted phenyl ring, often improving metabolic stability and solubility.[2]

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 4-tert-butyltoluene (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask, add silica gel.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the mixture. The use of silica gel as a catalyst provides a mild and effective method for this bromination.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the silica gel and succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Reactions and Transformations

The bromine atom in this compound is a versatile handle for a variety of synthetic transformations, making it a valuable intermediate.

Lithium-Bromine Exchange